molecular formula C17H15F2NO3 B4566309 4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4566309
M. Wt: 319.30 g/mol
InChI Key: AAYLTNKAXOYOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Difluorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one: is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a difluorophenyl group and two methoxy groups attached to the tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-difluorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2,3-difluoroaniline with a suitable ketone, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like ethanol or dichloromethane. The reaction temperature and time are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also taken into account during the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Difluorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluorophenyl and methoxy groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, amines, and other functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, 4-(2,3-difluorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being explored in the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .

Mechanism of Action

The mechanism of action of 4-(2,3-difluorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, receptor antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the core structure.

    2-(2,3-Difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes: Contains similar difluorophenyl and alkoxy groups but has a different core structure.

Uniqueness: 4-(2,3-Difluorophenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to its tetrahydroquinoline core combined with difluorophenyl and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2,3-difluorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-22-9-6-13-16(14(7-9)23-2)11(8-15(21)20-13)10-4-3-5-12(18)17(10)19/h3-7,11H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYLTNKAXOYOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)F)F)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(2,3-DIFLUOROPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

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